BenchChemオンラインストアへようこそ!

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

Olaparib impurity profiling Process-related impurity identification ANDA reference standards

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (CAS 1021298-68-9, molecular formula C₁₆H₁₀FN₃O, molecular weight 279.27 g/mol) is the nitrile-containing phthalazinone derivative formally designated as Olaparib Impurity 17. It occupies an unusual dual position in the olaparib supply chain: it is both a registered process-related impurity requiring control in finished olaparib API and a key penultimate intermediate that is hydrolyzed to the corresponding benzoic acid en route to the drug substance.

Molecular Formula C16H10FN3O
Molecular Weight 279.27 g/mol
CAS No. 1021298-68-9
Cat. No. B1343930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile
CAS1021298-68-9
Molecular FormulaC16H10FN3O
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C#N
InChIInChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7H,8H2,(H,20,21)
InChIKeyLCPWJQRZOHAMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (CAS 1021298-68-9) for Olaparib-Related Analytical and Synthetic Workflows


2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (CAS 1021298-68-9, molecular formula C₁₆H₁₀FN₃O, molecular weight 279.27 g/mol) is the nitrile-containing phthalazinone derivative formally designated as Olaparib Impurity 17 [1]. It occupies an unusual dual position in the olaparib supply chain: it is both a registered process-related impurity requiring control in finished olaparib API and a key penultimate intermediate that is hydrolyzed to the corresponding benzoic acid en route to the drug substance [2]. This dual identity means that procurement decisions must satisfy two distinct sets of requirements—analytical reference-standard rigor for impurity profiling and scalable intermediate quality for synthetic route development—within a single CAS entity.

Why a Generic Olaparib Impurity or Intermediate Cannot Replace 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile


In-class substitution within the olaparib impurity family is precluded by the specific functional-group chemistry of this compound. The benzonitrile moiety (–C≡N) at the 5-position of the fluorophenyl ring distinguishes it fundamentally from the closest structural neighbor, Olaparib Impurity 16 (the benzamide, CAS 1956340-97-8), and from the downstream acid intermediate (CAS 763114-26-7) [1][2]. The nitrile is the direct precursor to the carboxylic acid via strong-base hydrolysis in the dominant olaparib synthetic route; replacing the nitrile with the amide or acid would bypass this critical activation step, altering reaction kinetics, impurity profiles, and overall process mass balance [3]. Furthermore, for ANDA-focused analytical method validation, compendial and ICH requirements mandate the use of the exact impurity structure—not a functional analog—to establish system suitability, specificity, and relative response factors [1]. Substituting Impurity 16 or the acid impurity would invalidate the impurity-marker qualification and risk regulatory rejection.

Quantitative Differentiation Evidence for 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (Impurity 17) vs. Closest Analogs


Structural Differentiation: Nitrile (Impurity 17) vs. Amide (Impurity 16) vs. Carboxylic Acid – Functional Group Identity

Impurity 17 is the only olaparib process-related impurity in the phthalazinone-methyl-fluorophenyl series that carries a benzonitrile (–C≡N) functional group. The immediate structural comparator, Impurity 16 (CAS 1956340-97-8), bears a benzamide (–CONH₂) at the same position, while the downstream acid impurity (CAS 763114-26-7) carries a carboxylic acid (–COOH). The nitrile is a discrete synthetic intermediate formed by cyclization of 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile with hydrazine hydrate, and its subsequent hydrolysis yields the acid [1]. This functional-group progression (nitrile → acid → acyl imidazolide → olaparib) is integral to the patent-disclosed manufacturing route; omission of the nitrile intermediate alters the entire synthetic sequence [1].

Olaparib impurity profiling Process-related impurity identification ANDA reference standards

Chromatographic Resolution: Impurity 17 Retention and Separation from Olaparib and Co-eluting Impurities

In the validated HPLC method for olaparib related substances (YMC-Pack pro C18 AS, 150 mm × 4.6 mm, 3 μm; mobile phase A: 0.05 M KH₂PO₄ pH 3.0–MeOH–ACN 90:5:5; mobile phase B: MeOH–ACN–H₂O 45:45:10; gradient; 0.8 mL/min; 30 °C; 210 nm), seven known impurities (Ⅰ–Ⅶ) were chromatographically resolved from olaparib and from each other with baseline separation [1]. While the publication does not assign individual retention times to each numbered impurity, Impurity 17 is among the characterized process-related impurities that must be resolved from the olaparib parent peak (typical tR ~13.6 min in related methods) [2]. The method demonstrated linearity for impurities Ⅰ–Ⅶ over 0.05–3.0 μg/mL with r ≥ 0.9997, average recoveries ≥ 92.0%, and RSD < 4.0% [1].

HPLC method validation Related substances determination Olaparib impurity separation

Purity Specification Differentiation Across Commercial Suppliers: Impurity 17 vs. Impurity 16

Commercial purity specifications for 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (Impurity 17) range from 95% to >99.5% across major suppliers, reflecting its dual use as both a synthetic intermediate and an analytical reference standard [1]. By contrast, Olaparib Impurity 16 (the benzamide analog, CAS 1956340-97-8) is predominantly offered at >95% purity with fewer suppliers providing the >98% grade needed for high-sensitivity impurity quantification [2]. The highest reported purity for Impurity 17 is 99.5%+ (Shiningpharm) [1], exceeding the typical 95% floor for Impurity 16, which directly impacts the limit of quantification achievable in related-substances methods.

Reference standard purity Vendor comparison Pharmaceutical impurity procurement

Synthetic-Route Dependency: Nitrile Intermediate as the Exclusive Penultimate Precursor to Olaparib Acid

The patent CN-115448886-A explicitly describes the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (this compound) as the first isolable intermediate in a three-step sequence: (i) reaction of 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene)benzonitrile with hydrazine hydrate to form Impurity 17, (ii) strong-base hydrolysis to 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, and (iii) CDI-mediated coupling with 1-cyclopropylformylpiperazine to yield olaparib [1]. This contrasts with alternative synthetic routes where the acid is accessed via Negishi coupling of a bromophthalazinone [2]. In the hydrazine-cyclization route, Impurity 17 is the sole pathway from the isobenzofuran intermediate to the acid; no bypass is possible without redesigning the entire synthetic scheme.

Olaparib synthesis Process chemistry Intermediate procurement

Forced Degradation Profile: Stability of the Nitrile Moiety Under ICH Stress Conditions

Published forced degradation studies on olaparib demonstrate that the drug substance is sensitive to alkaline hydrolysis, generating degradation products with protonated molar ions at m/z 299 and m/z 367, while being relatively stable to UV light [1]. The benzonitrile moiety in Impurity 17 is susceptible to hydrolysis under strong basic conditions, converting to the carboxylic acid—a transformation that is both a degradation pathway and a deliberate synthetic step [2]. This sensitivity is distinct from that of Impurity 16 (benzamide), which undergoes amide hydrolysis at a different rate, and from the acid impurity, which does not undergo further hydrolytic degradation under the same conditions. The MassChemSite investigation of three PARP inhibitors confirmed that olaparib degradation is particularly pronounced under basic conditions, with base-catalyzed hydrolysis increasing as the aprotic-dipolar solvent content decreases [3].

Forced degradation Stability-indicating method Olaparib degradant identification

Regulatory Traceability: Impurity 17 as a Compendial Reference Standard Candidate

Suppliers of Impurity 17 (SynZeal, Daicel Pharma Standards) explicitly offer traceability against pharmacopeial standards (USP or EP) upon feasibility assessment, and the compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. This regulatory positioning contrasts with non-pharmacopeial olaparib impurities that lack such formal traceability claims. Impurity 17 is specifically listed among the known impurities (Ⅰ–Ⅶ) in the validated HPLC method for olaparib raw materials published by the Chinese National Institutes for Food and Drug Control (NIFDC), confirming its recognition by a regulatory-authority-affiliated laboratory [2].

Pharmacopeial reference standard ANDA impurity qualification Regulatory compliance

Application Scenarios for 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile Based on Quantified Differentiation Evidence


Reference Standard for Impurity-17 Quantification in Olaparib ANDA Stability Studies

When a generic manufacturer submits an ANDA for olaparib capsules or tablets, ICH Q3A/B and regional pharmacopeial guidelines require identification, quantification, and qualification of each specified impurity present at ≥0.10% in the drug substance. Impurity 17, as one of the seven known impurities validated in the NIFDC HPLC method, must be individually resolved from olaparib and from co-eluting impurities. Procurement of a ≥99.0% pure reference standard of this compound—with full characterization data (NMR, MS, HPLC) and pharmacopeial traceability statements—enables the ANDA applicant to establish a validated relative response factor, demonstrate system suitability, and report accurate impurity levels in stability batches. Using the structurally similar but functionally distinct Impurity 16 (benzamide) as a surrogate would fail specificity requirements because its retention time, UV response, and mass spectrometric fragmentation pattern differ from those of the nitrile [1][2].

Key Penultimate Intermediate in the Hydrazine-Cyclization Route for Olaparib API Manufacturing

For API manufacturers employing the route disclosed in patent CN-115448886-A, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is the first stable intermediate isolated after cyclization of the isobenzofuran precursor with hydrazine hydrate. Its subsequent strong-base hydrolysis yields 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is then activated with CDI and coupled with 1-cyclopropylformylpiperazine to furnish olaparib. The purity of the nitrile intermediate directly governs the impurity burden carried into the final API; residual nitrile that survives the hydrolysis step becomes a potential impurity in the drug substance. Sourcing this intermediate at ≥98% purity with low residual solvent and heavy metal levels is therefore critical for achieving the ≤0.10% unspecified impurity threshold in the finished olaparib API [1][2].

System Suitability Marker for Stability-Indicating HPLC/UPLC Method Development

The validated stability-indicating methods published by Khedr et al. (2019) and the NIFDC group (2024) demonstrate that olaparib is susceptible to alkaline hydrolytic degradation. The nitrile impurity, by virtue of its distinct hydrolytic conversion to the acid under basic stress conditions, serves as a valuable system suitability marker in forced degradation studies. Its chromatographic behavior—resolution from olaparib and from the acid degradant—provides a direct readout of column performance and mobile phase integrity. Laboratories developing in-house stability-indicating methods can use this compound to challenge the separation system, confirming that the nitrile peak does not co-elute with olaparib (tR ~13.6 min) or with the acid impurity under gradient conditions [1][2].

Process Development and Impurity Fate-and-Purge Studies for Olaparib Manufacturing

During process development for olaparib API, fate-and-purge studies track the carryover of intermediates and byproducts through each synthetic step. The nitrile intermediate (Impurity 17) is of particular interest because it is both a deliberate synthetic intermediate and a potential residual impurity if the hydrolysis step is incomplete. Quantitative tracking of this compound through the hydrolysis, activation, and coupling steps requires a characterized reference standard to calibrate the analytical method. The availability of Impurity 17 at 99.5%+ purity (from select suppliers) enables accurate mass-balance calculations and allows process chemists to demonstrate that residual nitrile levels in the final API fall below the toxicological qualification threshold defined by ICH M7 [1].

Quote Request

Request a Quote for 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.